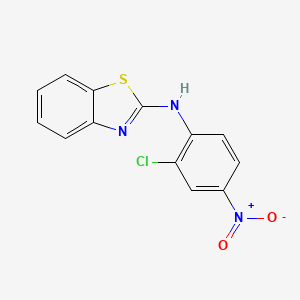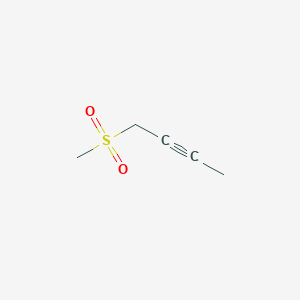
1-Methylsulfonylbut-2-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylsulfonylbut-2-yne is an organic compound with the molecular formula C6H10O2S It is characterized by the presence of a sulfonyl group attached to a butyne structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methylsulfonylbut-2-yne can be synthesized through several methods. One common approach involves the reaction of 1-butyne with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include low temperatures to control the reactivity of the intermediates.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylsulfonylbut-2-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Methylsulfonylbut-2-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be utilized in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Methylsulfonylbut-2-yne involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes and developing therapeutic agents.
Comparación Con Compuestos Similares
- 3-Methyl-3-(methylsulfonyl)but-1-yne
- Methylsulfonylmethane (MSM)
- Dimethyl sulfone
Comparison: 1-Methylsulfonylbut-2-yne is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to similar compounds. For example, while methylsulfonylmethane is commonly used as a dietary supplement, this compound’s applications are more focused on chemical synthesis and research. The presence of the butyne structure also allows for different types of chemical reactions, making it a versatile compound in organic chemistry.
Propiedades
Fórmula molecular |
C5H8O2S |
|---|---|
Peso molecular |
132.18 g/mol |
Nombre IUPAC |
1-methylsulfonylbut-2-yne |
InChI |
InChI=1S/C5H8O2S/c1-3-4-5-8(2,6)7/h5H2,1-2H3 |
Clave InChI |
FZKFDVKSLRSNMO-UHFFFAOYSA-N |
SMILES canónico |
CC#CCS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


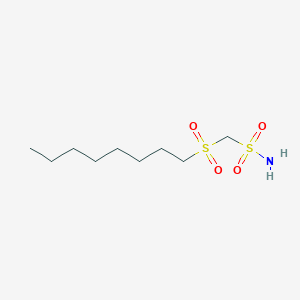
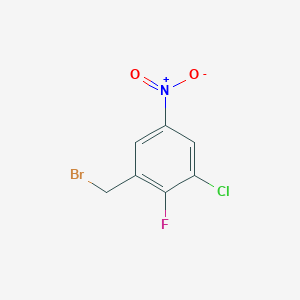
![tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane](/img/structure/B13892333.png)
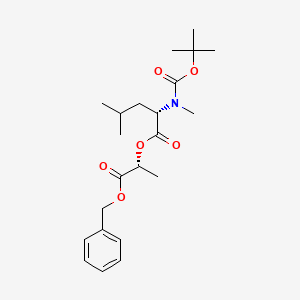
![7-Oxa-1-azaspiro[3.4]octane;oxalate](/img/structure/B13892347.png)
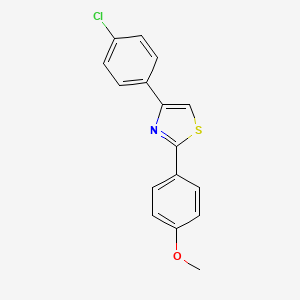
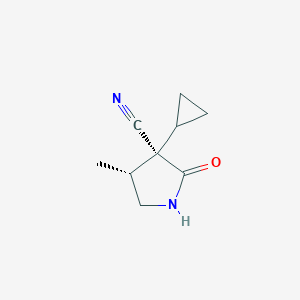
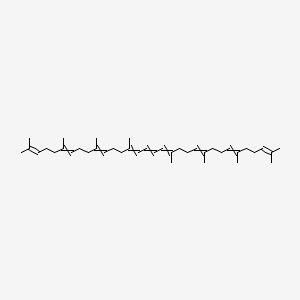
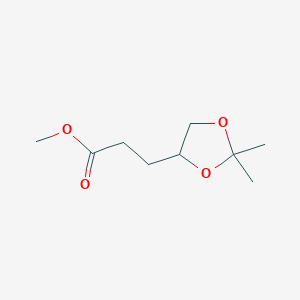
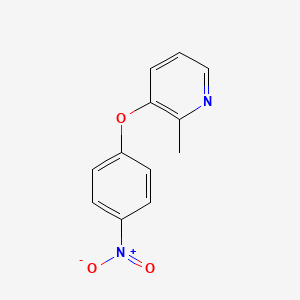
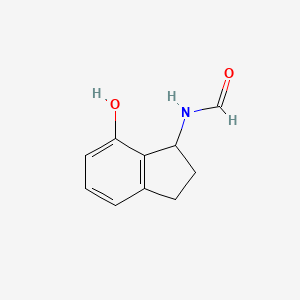
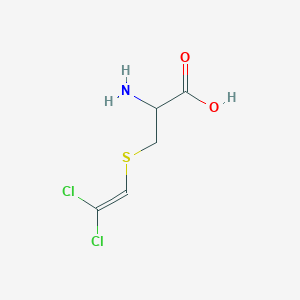
![5-[2-(2-methylpiperazin-1-yl)ethyl]-3H-2-benzofuran-1-one](/img/structure/B13892405.png)
